1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of ketones It features a furan ring substituted with ethyl and isopropyl groups, and a ketone functional group attached to a methylpropan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of laboratory synthesis techniques. These methods may include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming more common.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one
- 1-(5-Ethyl-2-methylfuran-3-yl)-2-methylpropan-1-one
Comparison
Compared to similar compounds, 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one may exhibit unique properties due to the specific arrangement of its substituents
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(5-ethyl-2-propan-2-ylfuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H20O2/c1-6-10-7-11(12(14)8(2)3)13(15-10)9(4)5/h7-9H,6H2,1-5H3 |
InChI Key |
ZKNWULMLTAWBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(O1)C(C)C)C(=O)C(C)C |
Origin of Product |
United States |
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